molecular formula C10H8F3NO4 B1530279 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid CAS No. 1307424-31-2

3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid

Cat. No. B1530279
M. Wt: 263.17 g/mol
InChI Key: VCHYKBNSTLVIER-UHFFFAOYSA-N
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Description

“3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C10H8F3NO4 .


Molecular Structure Analysis

The molecular weight of “3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid” is 263.17 .

Scientific Research Applications

Supramolecular and Macromolecular Applications

3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid has been explored in the field of supramolecular and macromolecular chemistry. For instance, compounds related to this chemical have been used to create hexagonal columnar mesophases, which are structures formed by self-assembly of molecules into a specific geometric arrangement. This has been particularly observed in compounds with fluorinated alkyl tails, leading to the stabilization of these mesophases (Percec et al., 1995).

Crystalline Structure Analysis

Studies have also focused on the crystalline structures of compounds similar to 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid. This includes research into alkoxy-substituted benzoic acids and their packing arrangements, which are crucial for understanding their physical and chemical properties (Raffo et al., 2014).

Environmental Applications

In the environmental sector, derivatives of benzoic acids have been used for the adsorption-based recovery of heavy metals from aqueous solutions. For example, 2-hydroxy-5-methoxy benzoic acid has been modified for use in removing cobalt ions, showcasing its potential in water treatment and pollution control (Gunjate et al., 2020).

Biosynthesis of Natural Products

The chemical structure related to 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid is also significant in the biosynthesis of various natural products. This includes its role as a precursor in the production of compounds such as ansamycins and mitomycins, which have important pharmaceutical applications (Kang et al., 2012).

Molecular Interaction and Structural Studies

Further research includes the study of molecular interactions and structural characterizations of related compounds. These studies provide insights into the stability, reactivity, and potential applications of these compounds in various fields, including pharmaceuticals and material science (Venkatesan et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “3-Amino-5-(trifluoromethyl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(methoxycarbonylamino)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(17)14-7-3-5(8(15)16)2-6(4-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHYKBNSTLVIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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